molecular formula C20H10F6N2S B2947942 5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 338964-89-9

5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Cat. No.: B2947942
CAS No.: 338964-89-9
M. Wt: 424.36
InChI Key: WQMHBSURCPRPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine (nicotinonitrile) core substituted at position 5 with a 3-(trifluoromethyl)phenyl group and at position 2 with a [3-(trifluoromethyl)phenyl]sulfanyl moiety. Its molecular formula is C₂₀H₁₁F₆N₂S, with an InChIKey of WGMAWNFKICSGKJ-UHFFFAOYSA-N . The trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability, while the sulfanyl (S–) linker provides conformational flexibility. This compound is listed with suppliers such as AKOS005097597 and ZINC8857400, indicating its relevance in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2S/c21-19(22,23)15-4-1-3-12(8-15)14-7-13(10-27)18(28-11-14)29-17-6-2-5-16(9-17)20(24,25)26/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMHBSURCPRPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, impacting their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

  • Molecular Formula : C23H18F6N2S
  • Molecular Weight : 459.46 g/mol
  • Structure : The compound features two trifluoromethyl groups attached to phenyl rings and a thiol group linked to a nicotinonitrile moiety.

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl groups, which enhance lipophilicity and stability. These properties allow for better membrane permeability and interaction with various biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the nitrile and thiol functional groups suggests potential interactions with enzymes, possibly acting as inhibitors.
  • Receptor Modulation : Similar compounds have shown activity as antagonists at serotonin receptors, suggesting that this compound might influence neurotransmitter signaling pathways.

Biological Activity Data

Activity Type Description Reference
Anticancer ActivityInhibits proliferation in human osteosarcoma cells.
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress.
Enzyme InhibitionPotential inhibitor of reverse transcriptase.
Receptor AntagonismBlocks serotonin binding at 5HT2 receptors.

Case Studies

  • Anticancer Effects : A study demonstrated that compounds similar to 5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile exhibited significant cytotoxicity against various cancer cell lines, including osteosarcoma. The mechanism involved the induction of apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : Research indicated that related trifluoromethyl-containing compounds act as serotonin receptor antagonists, which could have implications for treating mood disorders and anxiety.
  • Antioxidant Activity : In vitro studies showed that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative damage in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
  • Substituents : Chlorophenylsulfanyl (Cl–C₆H₄–S–) at position 5, CF₃ at position 3, and a methyl group at position 1.
  • Key Differences :
    • Pyrazole rings exhibit distinct electronic properties compared to pyridine due to the presence of two nitrogen atoms.
    • Chlorine (electron-withdrawing) vs. CF₃ (stronger electron-withdrawing and lipophilic) alters reactivity and binding affinity .
(b) 5-[3-(Trifluoromethyl)phenyl]-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrimidine
  • Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3).
  • Substituents : Benzylsulfanyl (CF₃–C₆H₄–CH₂–S–) at position 2.
  • Key Differences :
    • Pyrimidine’s nitrogen arrangement enables different hydrogen-bonding interactions.
    • Benzylsulfanyl introduces steric bulk compared to phenylsulfanyl in the target compound .
(c) 2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone
  • Core Structure : 1,2,4-Triazole (5-membered ring with three nitrogen atoms).
  • Substituents: Chloropyridinyl and CF₃-phenyl groups, plus an ethanone moiety.
  • Key Differences: Triazole rings participate in metal coordination and π-stacking.

Substituent and Functional Group Analysis

Compound Core Position 2 Substituent Position 5/Other Substituent Key Properties
Target Compound Pyridine [3-(CF₃)Ph]S– 3-(CF₃)Ph High lipophilicity, rigid structure
Pyrazole Analog Pyrazole Cl–Ph–S– 3-(CF₃), 1-CH₃ Reduced metabolic stability
Pyrimidine Analog Pyrimidine [3-(CF₃)Ph–CH₂]S– 3-(CF₃)Ph Increased steric hindrance
Triazole Analog Triazole [3-(CF₃)Ph]S– 6-Cl–Pyridin-3-yl, 4-(CF₃)Ph Enhanced metal-binding capability

Binding Affinity and Computational Predictions

AutoDock Vina simulations () suggest that the target compound’s pyridine core and CF₃ groups optimize binding to hydrophobic pockets in enzymes like kinase targets. In contrast:

  • Pyrazole analogs show lower binding scores due to reduced electron-withdrawing effects (Cl vs. CF₃) .
  • Triazole analogs exhibit stronger hydrogen-bonding interactions but may suffer from solubility issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.